

In vivo validation of mefloquine's anticancer activity in mouse xenograft models

Author: BenchChem Technical Support Team. Date: December 2025

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Mefloquine's Anticancer Efficacy Validated in Preclinical Mouse Models

New research highlights the potential of the antimalarial drug mefloquine as a potent anticancer agent, with in vivo studies in mouse xenograft models demonstrating significant tumor growth inhibition. These findings, detailed in multiple preclinical trials, position mefloquine as a candidate for drug repurposing in oncology, showing efficacy both as a standalone therapy and in combination with existing chemotherapeutics.

Scientists and drug development professionals are increasingly looking to repurpose existing drugs to expedite the availability of new cancer treatments. Mefloquine, a drug with a long history of use in the prevention and treatment of malaria, has emerged as a promising candidate. This guide provides a comparative overview of mefloquine's anticancer activity in mouse xenograft models, supported by experimental data and detailed methodologies.

Comparative Efficacy of Mefloquine in Vivo

Recent studies have evaluated mefloquine's ability to suppress tumor growth across a range of cancer types in mouse xenograft models. The data consistently show a significant reduction in tumor volume and weight, as well as improved survival rates in some cases, when compared to control groups.

Mefloquine as a Monotherapy



In a colorectal cancer model using HCT116 cells, oral administration of mefloquine at 30 mg/kg for 20 days resulted in a remarkable 75% reduction in the average tumor weight compared to the vehicle-treated control group.[1] A significant difference in tumor volume was observed as early as day 9 of treatment.[1] Similarly, in a prostate cancer model with PC3 cells, mefloquine treatment led to an increased lifespan in the treated mice, with 50% of the mice surviving up to 51 days, compared to the control group where only 25% survived up to 47 days.[2]

Mefloquine in Combination Therapies

Mefloquine has also demonstrated synergistic effects when combined with standard-of-care chemotherapeutics. In a cervical cancer xenograft model using HeLa cells, the combination of mefloquine and paclitaxel resulted in significant tumor growth inhibition.[2] In vitro studies on colorectal cancer cells showed that mefloquine enhances the cytotoxic action of doxorubicin, with the combination leading to an approximately 80% reduction in cell viability, compared to about 50% with mefloquine alone and 25% with doxorubicin alone.[1]



Cancer Type	Cell Line	Mouse Model	Treatmen t	Dosage	Duration	Key Findings
Colorectal Cancer	HCT116	Nude Mice	Mefloquine (oral)	30 mg/kg/day	20 days	75% reduction in average tumor weight compared to control. [1]
Prostate Cancer	PC3	Not Specified	Mefloquine (IP)	200 μ g/mouse	Not Specified	Increased lifespan; 50% survival up to 51 days vs. 25% up to 47 days in control. [2][3]
Cervical Cancer	HeLa	Not Specified	Mefloquine + Paclitaxel	Not Specified	Not Specified	Significant tumor growth inhibition in combinatio n.[2]
Esophagea I Squamous Cell Carcinoma	Patient- Derived	PDX Mice	Mefloquine	Not Specified	Not Specified	Tumors with high SDHC expression were more sensitive to mefloquine .[4]



Experimental Protocols

The validation of mefloquine's anticancer activity has been conducted through rigorous experimental protocols in mouse xenograft models.

Colorectal Cancer Xenograft Model

- Cell Line: Human colorectal carcinoma HCT116 cells were used.
- Animal Model: Female nude mice (5-6 weeks old) were utilized for the study.
- Tumor Implantation: 5 million HCT116 cells were injected subcutaneously into the right flanks of the mice.
- Treatment Protocol: When tumors became palpable, mice were randomized into two groups.
 The treatment group received mefloquine orally at a dose of 30 mg/kg body weight,
 dissolved in a vehicle of PBS containing 10% Tween 80 and 10% DMSO. The control group received the vehicle alone. Treatment was administered daily for 20 consecutive days.
- Tumor Measurement: Tumor volumes were monitored regularly. At the end of the experiment, tumors were excised and weighed.[1]

Prostate Cancer Xenograft Model

- Cell Line: Human prostate cancer PC3 cells were used.
- Animal Model: The specific mouse strain was not detailed in the available literature.
- Treatment Protocol: The treatment group received intraperitoneal (IP) injections of 200 μg of mefloquine per 25 g of mouse weight.[3]
- Outcome Measurement: The primary outcome measured was the survival rate of the mice over time.[2]

Mechanism of Action: Signaling Pathways

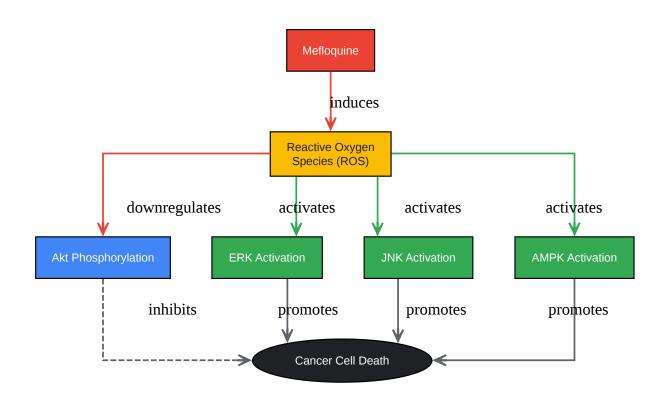
Mefloquine's anticancer effects are attributed to its ability to modulate multiple cellular signaling pathways, leading to apoptosis, inhibition of proliferation, and disruption of tumor metabolism.



Inhibition of the NF-kB Signaling Pathway

In colorectal cancer, mefloquine has been shown to be a potent inhibitor of the Nuclear Factor kappa B (NF-κB) signaling pathway.[1][5] It achieves this by blocking the activation of IκBα kinase (IKK), which in turn prevents the degradation of IκBα and the subsequent phosphorylation and nuclear translocation of p65.[1] This leads to the downregulation of NF-κB target genes that promote cell survival and proliferation.[1]









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- To cite this document: BenchChem. [In vivo validation of mefloquine's anticancer activity in mouse xenograft models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293894#in-vivo-validation-of-mefloquine-s-anticancer-activity-in-mouse-xenograft-models]

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